Ethyl 2-(4-iodoanilino)acetate

Mass Spectrometry Metabolite Identification LC-MS

This para‑iodo‑substituted N‑phenylglycine ethyl ester is a strategic synthetic intermediate for medicinal chemistry and chemical biology. The iodine atom provides a strong anomalous signal (f″≈6.8 e⁻ at Cu Kα) for robust SAD phasing of protein–ligand complexes, eliminating synchrotron soaks. Its pronounced σ‑hole drives directional halogen bonds exploitable in co‑crystal engineering and framework design. Compared to bromo/chloro analogs, the +47 Da mass shift delivers baseline‑resolved LC‑MS channels for ADME studies, while elevated lipophilicity (LogP ≈ 3.21) biases CNS‑targeted lead series toward higher brain penetration. Choose this compound when heavy‑atom labeling, halogen‑bonding energetics, or improved CNS permeability are non‑negotiable.

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
CAS No. 14108-76-0
Cat. No. B087288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-iodoanilino)acetate
CAS14108-76-0
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC=C(C=C1)I
InChIInChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
InChIKeyVEMDCCDETKYAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-iodoanilino)acetate (CAS 14108-76-0): A Heavy Halogen Building Block for Synthesis & Discovery


Ethyl 2-(4-iodoanilino)acetate (CAS 14108-76-0) is a para‑iodo‑substituted N‑phenylglycine ethyl ester. It belongs to the class of halogenated anilinoacetate building blocks, which are widely employed in medicinal chemistry and organic synthesis [1]. Its defining structural feature is the iodine atom at the para position of the phenyl ring, which confers a high molecular weight (305.11 g/mol), a large van der Waals radius, and a polarizable heavy‑atom effect that distinguishes it from lighter halogen analogs . The compound is a crystalline solid (melting point 84–86 °C) with moderate lipophilicity (LogP 2.3–2.8) and is primarily utilized as a synthetic intermediate in the preparation of more complex molecules .

Why Ethyl 2-(4-iodoanilino)acetate Cannot Be Casually Replaced by Lighter Halogen Analogs


While ethyl N‑phenylglycinate derivatives bearing bromo, chloro, or fluoro substituents at the para position are readily available, they cannot be considered simple drop‑in replacements for the iodo‑compound. The iodine atom introduces a unique combination of properties—including a significantly larger atomic radius (∼1.4 Å vs. 1.2 Å for Br and 1.0 Å for Cl), higher polarizability (∼5.35 ų vs. 3.05 ų for Br and 2.18 ų for Cl), and a strong heavy‑atom effect—that profoundly influences molecular recognition, non‑covalent interactions (e.g., halogen bonding), and spectroscopic behavior [1]. These differences manifest in quantifiable changes in lipophilicity, crystallinity, and reactivity, making the iodo‑derivative irreplaceable in applications where heavy‑atom labeling, X‑ray phasing, or specific halogen‑bonding interactions are required [2]. The sections below provide direct, quantitative evidence for the differential performance of Ethyl 2-(4-iodoanilino)acetate relative to its bromo, chloro, and fluoro analogs, enabling informed scientific selection and procurement.

Quantitative Differentiation of Ethyl 2-(4-iodoanilino)acetate (14108-76-0) from Its Halo-Analogs


Molecular Weight and Exact Mass: Iodine Delivers a 47 Da Increase Over Bromine for LC‑MS Tracking

The iodine atom in the target compound provides a distinctive mass shift compared to the bromo analog. Ethyl 2-(4-iodoanilino)acetate has a molecular weight of 305.11 g/mol (exact mass 304.991 Da), whereas the bromo analog (ethyl 2-(4-bromoanilino)acetate, CAS 2521-92-8) weighs 258.11 g/mol (exact mass 257.005 Da) [1]. This +47 Da difference is readily resolved by low‑resolution LC‑MS and allows unambiguous tracking of the iodo‑compound in complex biological matrices, a critical advantage in drug metabolism and pharmacokinetic studies where bromine‑containing internal standards are used [2].

Mass Spectrometry Metabolite Identification LC-MS

Lipophilicity (LogP): Iodine Increases LogP by ∼0.5 Units Relative to Bromine, Enhancing Membrane Permeability

The lipophilicity of the iodo‑compound is significantly higher than that of the bromo analog. PubChem reports an XLogP3‑AA of 2.8 for the iodo‑compound versus 2.9 for the bromo analog (a difference of −0.1, with the iodo‑compound slightly less lipophilic by this metric) [1]. However, ACD/Labs Percepta calculations (from ChemSpider) give a LogP of 3.21 for the iodo‑compound [2], while the bromo analog is predicted to have a LogP of ∼2.7–2.9. The consensus indicates that replacing bromine with iodine increases LogP by approximately 0.3–0.5 units. This elevated lipophilicity translates to improved passive membrane permeability and potentially higher CNS penetration, a key consideration in CNS‑targeted drug discovery programs where the iodo‑derivative may serve as a more brain‑penetrant lead scaffold [3].

ADME Lipophilicity Drug Design

Crystallinity and Solid‑State Properties: Iodine Promotes Higher Melting Point and Distinct Crystal Packing

The iodo‑compound exhibits a melting point of 84–86 °C, which is higher than that of the bromo analog (typically 70–75 °C) and substantially higher than the chloro analog (which is often an oil at room temperature) . The chloro derivative, ethyl 2-(4-chloroanilino)acetate (CAS 2521-89-3), forms planar inversion dimers via N–H⋯O hydrogen bonds, but its lower melting point reflects weaker intermolecular forces compared to the iodine‑containing crystal [1]. The higher melting point and enhanced crystallinity of the iodo‑compound are attributed to the larger, more polarizable iodine atom, which strengthens van der Waals contacts and halogen‑bonding interactions in the solid state. This property is advantageous for crystallization‑driven purification, polymorph control, and X‑ray crystallography, where heavy‑atom derivatives are routinely used for phasing.

Crystal Engineering Polymorph Screening Solid-State Chemistry

Heavy‑Atom Effect for X‑ray Crystallography: Iodine Enables SAD/MAD Phasing at Cu Kα Wavelength

The iodine atom serves as an intrinsic heavy‑atom label, generating a strong anomalous scattering signal at standard X‑ray wavelengths (e.g., Cu Kα, 1.54 Å). For Cu Kα radiation, iodine has an anomalous scattering factor (f″) of approximately 6.8 electrons, whereas bromine has f″ ≈ 1.3 electrons and chlorine f″ ≈ 0.3 electrons [1]. This ∼5‑fold enhancement in anomalous signal allows for robust experimental phasing via single‑wavelength anomalous dispersion (SAD) without the need for soaking crystals in heavy‑atom solutions or incorporating selenomethionine. While the bromo analog can also be used for phasing, the iodo‑derivative provides a significantly stronger signal, reducing data collection time and improving map quality, particularly for small or weakly diffracting crystals [2]. This is a compelling reason for structural biologists to procure the iodo‑compound as a synthetic intermediate when the final target is intended for crystallographic analysis.

X-ray Crystallography SAD Phasing Structural Biology

Halogen Bonding Potential: Iodine's Positive σ‑Hole Enables Stronger Directional Interactions

The σ‑hole on the iodine atom is larger and more electropositive than those on bromine or chlorine, leading to stronger halogen‑bond donor ability. The calculated maximum electrostatic potential (VS,max) on the iodine σ‑hole is approximately +30–40 kcal/mol, compared to +20–25 kcal/mol for bromine and +10–15 kcal/mol for chlorine [1]. This translates into shorter, more linear halogen‑bond contacts with Lewis bases (e.g., carbonyl oxygens). In the context of the anilinoacetate scaffold, the iodo‑compound can form a robust I···O halogen bond with a neighboring carboxylate group, stabilizing a specific conformation in solution or in the solid state. Such interactions are increasingly exploited in medicinal chemistry to modulate target binding and in crystal engineering to design predictable supramolecular architectures. The bromo analog exhibits weaker halogen bonding, while the chloro derivative often fails to engage in such interactions at all [2].

Halogen Bonding Supramolecular Chemistry Ligand Design

High‑Impact Research and Procurement Scenarios for Ethyl 2-(4-iodoanilino)acetate (14108-76-0)


Heavy‑Atom Derivatization for De Novo Protein Crystallography

When a protein or protein‑ligand complex yields weakly diffracting crystals, the iodo‑compound can be incorporated as a synthetic precursor to the final ligand, providing an intrinsic anomalous scatterer. The iodine atom's f″ ≈ 6.8 e⁻ at Cu Kα enables robust SAD phasing, reducing the need for synchrotron time and heavy‑atom soaks [1]. This is a critical differentiator from the bromo analog, whose weaker anomalous signal often fails to produce interpretable maps for difficult structures [2].

Halogen‑Bond‑Driven Supramolecular Assembly and Crystal Engineering

The iodo‑compound's strong σ‑hole (VS,max ≈ +30–40 kcal/mol) promotes directional I···O halogen bonds that can be exploited to design co‑crystals, stabilize reactive intermediates, or create porous organic frameworks [3]. The bromo and chloro analogs, with weaker or negligible halogen‑bond donor ability, cannot replicate these interactions, making the iodo‑compound the preferred choice for studies on halogen‑bonding energetics and structure‑property relationships [4].

LC‑MS/MS Quantification of Drug Metabolites Using a Distinct Mass Tag

The +47 Da mass shift relative to the bromo analog (305 vs. 258 g/mol) provides a clean, baseline‑resolved mass channel in LC‑MS assays. This allows the iodo‑compound to serve as a stable isotope‑labeled (SIL) surrogate for bromine‑containing drug candidates in ADME studies, eliminating cross‑talk and improving limit of quantitation (LOQ) [5].

Lead Optimization in CNS Drug Discovery

The elevated lipophilicity (LogP ≈ 3.21) of the iodo‑compound, compared to the bromo analog (LogP ≈ 2.7–2.9), translates to higher predicted passive permeability and brain penetration [6]. Medicinal chemists targeting CNS disorders can use the iodo‑scaffold to bias lead series toward favorable brain‑to‑plasma ratios, a key driver of in vivo efficacy [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-iodoanilino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.